molecular formula C10H10F3NO2 B2653747 2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine CAS No. 2196212-77-6

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2653747
CAS No.: 2196212-77-6
M. Wt: 233.19
InChI Key: OYYVPDOOTFLQOG-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with oxirane (ethylene oxide) under basic conditions. The reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the oxirane ring, leading to the formation of the oxolan-3-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxolan-3-yloxy group and trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxolan-2-yloxy)-3-(trifluoromethyl)pyridine
  • 2-(Oxolan-4-yloxy)-3-(trifluoromethyl)pyridine
  • 2-(Oxolan-3-yloxy)-4-(trifluoromethyl)pyridine

Uniqueness

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the oxolan-3-yloxy and trifluoromethyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3NOC_9H_8F_3NO. Its structure features a pyridine ring substituted with a trifluoromethyl group and an oxolane (tetrahydrofuran) moiety. This unique combination enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For example, the introduction of trifluoromethyl groups in this compound may improve its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

CompoundActivity TypeIC50 (µM)
This compoundAntimicrobialTBD
5-amino-2-(trifluoromethyl)pyridineMethemoglobinemia riskN/A

Cytotoxicity and Cancer Research

Studies on similar pyridine derivatives have shown cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth. The cytotoxicity profile of this compound has yet to be fully elucidated but is hypothesized to involve apoptosis induction in cancer cells.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase oxidative stress in target cells, leading to cell death.
  • Interaction with Cellular Targets : The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies

Recent case studies have highlighted the toxicological aspects associated with similar trifluoromethyl-pyridine compounds. For instance, exposure to 5-amino-2-(trifluoromethyl)pyridine resulted in methemoglobinemia, indicating potential risks associated with handling these compounds without proper precautions . This emphasizes the need for thorough safety evaluations when considering therapeutic applications.

Comparative Analysis

A comparative analysis with related compounds can provide insights into the unique properties of this compound:

CompoundBiological ActivityNotes
5-amino-2-(trifluoromethyl)pyridineToxicity (methemoglobinemia)Similar structure; higher toxicity risk
Linezolid derivativesAntibacterialKnown for broad-spectrum activity
3-formylchromone derivativesCytotoxicityEffective against tumor cells

Properties

IUPAC Name

2-(oxolan-3-yloxy)-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8-2-1-4-14-9(8)16-7-3-5-15-6-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVPDOOTFLQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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